2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
Description
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid is a structurally complex carboxylic acid derivative featuring a butanoic acid backbone substituted with two distinct amino groups. The first substituent, 2-(2-hydroxyethoxy)ethylamino, introduces hydrophilic and hydrogen-bonding capabilities via its hydroxyl and ether groups. This compound’s dual functionalization suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring both polar and hydrophobic interactions .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-12-4-2-11(3-5-12)17-14(19)10-13(15(20)21)16-6-8-23-9-7-18/h2-5,13,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBYYLEUQRHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, also referred to by its CAS number 1048007-06-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₂N₂O₆, with a molecular weight of 326.34 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1048007-06-2 |
| Molecular Formula | C₁₅H₂₂N₂O₆ |
| Molecular Weight | 326.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Modulation of Signaling Pathways : The compound appears to interact with various signaling pathways, including those involved in cell growth and apoptosis. This interaction may lead to altered expression of genes related to cancer progression.
- Antioxidant Properties : Some research indicates that the compound exhibits antioxidant activity, which could protect cells from oxidative stress and related damage.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:
- Breast Cancer Cells : Studies show a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.
- Lung Cancer Cells : The compound has been shown to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways.
Case Studies
-
MCF-7 Cell Line Study :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values indicating potent activity.
-
A549 Cell Line Study :
- Objective : To assess apoptosis induction.
- Method : Flow cytometry was used to analyze apoptotic cells after treatment.
- Results : Increased Annexin V positive cells indicated enhanced apoptosis at higher concentrations.
Toxicity and Safety Profile
The safety profile of this compound has not been fully established. However, preliminary toxicity assays suggest that at therapeutic doses, the compound exhibits low toxicity in normal cell lines compared to cancerous ones.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
- Hydrophilic vs. Hydrophobic Side Chains: The target compound’s 2-(2-hydroxyethoxy)ethyl group enhances solubility compared to analogs like 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid (), which features a hydrophobic ethylphenyl group. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid () includes a conjugated dimethoxyphenyl chalcone moiety, increasing rigidity and UV absorption properties.
- Amide vs.
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Research Findings
- Spectroscopic Differentiation : The dimethoxy chalcone derivative () showed distinct IR peaks at 1697 cm⁻¹ (amide C=O) and 1639 cm⁻¹ (conjugated C=O), whereas the target compound’s hydroxyethoxyethyl group would exhibit broad -OH stretches near 3448 cm⁻¹ .
- Solubility Challenges : Hydrophobic analogs like the ethylphenyl derivative () require DMSO for solubilization, while the target compound’s hydrophilic side chain may improve aqueous solubility .
Q & A
What multi-step synthetic strategies are recommended for synthesizing 2-((2-(2-hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, and how can reaction intermediates be optimized?
The synthesis typically involves sequential amidation and esterification steps. A common approach includes:
Claisen condensation : Reacting a substituted phenylamine with diethyl oxalate to form a β-ketoester intermediate .
Hydrolysis and functionalization : Converting the ester to a carboxylic acid, followed by coupling with 2-(2-hydroxyethoxy)ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Purification : Employing column chromatography or recrystallization to isolate intermediates.
Optimization tips :
- Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane/methanol gradients) .
- Use anhydrous conditions to avoid side reactions, as residual methanol can interfere with NMR characterization .
How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
Discrepancies often arise from variations in assay conditions or target selectivity. Methodological solutions include:
- Dose-response standardization : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify EC50/IC50 consistency .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinases or proteases, then validate via surface plasmon resonance (SPR) .
- Control experiments : Compare results with structurally analogous compounds (e.g., 4-(4-methoxyphenyl)butan-2-amine derivatives) to isolate substituent effects .
What advanced analytical techniques are critical for characterizing the stereochemical purity of this compound?
Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
NMR spectroscopy : Analyze coupling constants (e.g., ) in NMR to confirm stereochemistry at chiral centers (e.g., δ 2.60–2.80 ppm for diastereotopic protons) .
Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular formula (e.g., C15H23N2O6) and detect isotopic patterns .
How can researchers design experiments to assess the compound’s stability under physiological conditions?
pH stability studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, then quantify degradation via HPLC-UV .
Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways .
Light/heat sensitivity : Expose solid and solution forms to UV light (254 nm) and 40–60°C, monitoring decomposition by NMR .
What computational methods are effective in predicting the compound’s interactions with biological targets?
Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS to assess conformational stability .
Pharmacophore modeling : Identify critical hydrogen-bond donors (e.g., hydroxyl, amino groups) and hydrophobic regions using Schrödinger’s Phase .
ADMET prediction : Tools like SwissADME evaluate bioavailability, blood-brain barrier permeability, and toxicity risks .
How should researchers address low yields in the final amidation step during synthesis?
Activation strategy : Switch from EDC/HOBt to HATU or PyBOP for higher coupling efficiency .
Solvent optimization : Use DMF or DMSO to enhance reagent solubility and reduce steric hindrance .
Temperature control : Perform reactions at 0–4°C to minimize side reactions (e.g., epimerization) .
What experimental approaches validate the compound’s role in modulating cellular pathways (e.g., apoptosis, inflammation)?
Transcriptomic profiling : RNA-seq or qPCR to quantify pathway-specific markers (e.g., Bcl-2, TNF-α) .
Western blotting : Measure protein expression (e.g., caspase-3, NF-κB) in treated vs. untreated cell lines .
Fluorescence imaging : Use probes like Annexin V-FITC to detect apoptosis in real time .
How can structural analogs of this compound be leveraged to improve its pharmacokinetic properties?
Derivatization : Introduce PEGylated groups (e.g., replace hydroxyethoxyethyl with longer ethylene glycol chains) to enhance solubility .
Prodrug design : Mask carboxylic acid as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
Comparative SAR studies : Test analogs (e.g., 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid) to correlate substituents with half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
